molecular formula C10H10O3S B108466 RCL T162124 CAS No. 19086-80-7

RCL T162124

Cat. No.: B108466
CAS No.: 19086-80-7
M. Wt: 210.25 g/mol
InChI Key: RIGACQHIJQUFHR-UHFFFAOYSA-N
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Description

"RCL" refers to Rhizopus chinensis lipase, an enzyme derived from the filamentous fungus Rhizopus chinensis. This lipase exhibits robust catalytic activity in both aqueous and non-aqueous systems, making it valuable for industrial applications such as biodiesel production, ester synthesis, and food processing . Key properties of RCL include:

  • Thermostability: Operates effectively at 40°C, with retained activity under moderate thermal stress .
  • Substrate versatility: Catalyzes reactions involving short- to long-chain fatty acids (e.g., acetic acid, oleic acid) and alcohols (e.g., citronellol) .
  • Inhibition resistance: Maintains activity in high-acid environments, though short-chain acids (e.g., acetic acid) may partially inhibit its efficiency .

RCL is immobilized on fungal mycelia, enabling reuse across multiple reaction cycles without significant loss of activity . Its industrial appeal lies in its cost-effectiveness and compatibility with solvent-free systems .

Properties

CAS No.

19086-80-7

Molecular Formula

C10H10O3S

Molecular Weight

210.25 g/mol

IUPAC Name

8,8-dioxo-8λ6-thiapentacyclo[5.4.0.02,6.03,10.05,9]undecan-11-one

InChI

InChI=1S/C10H10O3S/c11-8-6-2-1-3-5-4(2)7(8)10(5)14(12,13)9(3)6/h2-7,9-10H,1H2

InChI Key

RIGACQHIJQUFHR-UHFFFAOYSA-N

SMILES

C1C2C3C4C1C5C2C(=O)C3C4S5(=O)=O

Canonical SMILES

C1C2C3C4C1C5C2C(=O)C3C4S5(=O)=O

Synonyms

Octahydro-1,3,5-ethan[1]yl[2]ylidene-7-oxo-2-thiacyclobuta[cd]pentalene 2,2-dioxide

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RCL T162124 typically involves multi-step organic reactions. The starting materials and specific reaction conditions can vary, but common methods include:

    Cyclization Reactions: These reactions involve the formation of the thiacyclobuta ring and the pentalenone core through cyclization of appropriate precursors.

    Oxidation Reactions:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used can vary depending on the desired application and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions

RCL T162124 can undergo various chemical reactions, including:

    Oxidation: Further oxidation can modify the functional groups present in the compound.

    Reduction: Reduction reactions can alter the oxidation state of the sulfur atom or other functional groups.

    Substitution: Substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are commonly used.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents are used for reduction reactions.

    Catalysts: Various catalysts may be employed to facilitate specific reactions, such as transition metal catalysts for cyclization.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or other reduced forms.

Scientific Research Applications

RCL T162124 has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of RCL T162124 involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds/Enzymes

RCL is compared below with structurally or functionally analogous enzymes, focusing on catalytic efficiency, operational stability, and industrial applicability.

Table 1: Comparative Performance of RCL and Commercial Lipases in Biodiesel Production
Enzyme Substrate Reaction System Conversion Rate Operational Stability (Reuse Cycles) Reference
RCL Vegetable oils Solvent-free 86.0–86.7% >8 cycles (retains ~80% activity)
Novozym 435 Vegetable oils Organic solvent 90–95% 5–6 cycles (activity declines ~30%)
Lipozyme TL IM Vegetable oils Solvent-free 75–80% 3–4 cycles
FBG (Commercial) High-acid oils Solvent-free 82–85% 5–6 cycles

Key Findings :

  • RCL outperforms Lipozyme TL IM in solvent-free biodiesel synthesis, achieving higher conversion rates (86.7% vs. 80%) .
  • In frozen dough systems, RCL matches or exceeds FBG in improving dough elasticity and bread quality during freeze-thaw cycles .

Key Findings :

  • RCL achieves 94% conversion in citronellyl acetate synthesis under optimized batch-fed conditions, surpassing solvent-dependent systems .
  • Its activity in non-aqueous systems (e.g., heptane) is comparable to solvent-assisted methods, with >90% conversion for long-chain esters .

Mechanistic and Structural Insights

  • Active Site Flexibility : RCL’s broad substrate specificity is attributed to its hydrophobic substrate-binding pocket, accommodating diverse fatty acid chain lengths .
  • Inhibition Mechanisms : Short-chain acids (e.g., acetic acid) induce competitive inhibition by binding to the active site, necessitating batch-fed strategies to mitigate .
  • Thermal Adaptation : Structural stability at 40°C is linked to disulfide bonds and α-helix motifs, as inferred from homologous fungal lipases .

Q & A

Q. How to align this compound research with theoretical advancements in self-supervised learning?

  • Investigate connections to information bottleneck theory or invariance principles. Compare RCL’s latent representations with those from VAEs or SimCLR. Propose extensions (e.g., multi-task RCL) to address theoretical gaps .

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